6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

Catalog No.
S15941872
CAS No.
M.F
C48H30O8
M. Wt
734.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxy...

Product Name

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

IUPAC Name

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid

Molecular Formula

C48H30O8

Molecular Weight

734.7 g/mol

InChI

InChI=1S/C48H30O8/c49-45(50)29-5-1-27(2-6-29)39-21-40(28-3-7-30(8-4-28)46(51)52)23-43(22-39)44-25-41(35-11-9-33-19-37(47(53)54)15-13-31(33)17-35)24-42(26-44)36-12-10-34-20-38(48(55)56)16-14-32(34)18-36/h1-26H,(H,49,50)(H,51,52)(H,53,54)(H,55,56)

InChI Key

YNLIMEXIHCSBKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC5=C(C=C4)C=C(C=C5)C(=O)O)C6=CC7=C(C=C6)C=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C(=O)O

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid is a complex organic compound notable for its intricate structure, which features multiple aromatic rings and several carboxylic acid functional groups. Its molecular formula is C48H30O8C_{48}H_{30}O_8 with a molecular weight of approximately 734.7 g/mol. The compound's structure includes a naphthalene core substituted with various phenyl and carboxylic acid groups, contributing to its potential reactivity and applications in various fields, including materials science and medicinal chemistry.

  • Oxidation: The carboxylic acid groups can be oxidized to form anhydrides or esters.
  • Reduction: Under specific conditions, the aromatic rings may undergo reduction to yield partially hydrogenated derivatives.
  • Substitution: Electrophilic aromatic substitution can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
  • Reduction: Palladium on carbon (Pd/C) under hydrogen gas.
  • Substitution: Nitric acid for nitration or sulfuric acid for sulfonation.

The major products from these reactions include various substituted aromatic compounds, esters, and anhydrides, depending on the specific reaction conditions and reagents used.

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid has been investigated for its biological activities. Its structure allows it to potentially intercalate into DNA or interact with proteins, which may influence their function. The presence of multiple carboxylic acid groups enables the formation of hydrogen bonds with biological molecules, potentially impacting their stability and activity. This compound is being explored as a fluorescent probe due to its unique optical properties.

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Suzuki-Miyaura coupling reaction, which forms carbon-carbon bonds between aromatic rings. This reaction requires a palladium catalyst, a boronic acid derivative, and a halogenated aromatic compound.

Industrial Production

For large-scale production, controlled conditions are necessary to ensure high yield and purity. Reaction conditions often include:

  • Solvents like toluene or dimethylformamide (DMF).
  • Bases such as potassium carbonate.
  • Temperatures ranging from 80°C to 120°C.

6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid has several applications across various fields:

  • Chemistry: Serves as a building block in the synthesis of complex organic molecules and polymers.
  • Biology: Investigated for use as a fluorescent probe due to its aromatic structure.
  • Medicine: Explored as a potential drug candidate or drug delivery agent.
  • Industry: Utilized in developing advanced materials like organic semiconductors and light-emitting diodes (LEDs).

The interaction studies of this compound focus on its ability to bind with biological macromolecules such as proteins and nucleic acids. The presence of multiple aromatic rings enhances its intercalating ability into DNA strands, potentially affecting genetic functions. Additionally, the carboxylic acid groups facilitate interactions through hydrogen bonding, which may alter the conformation and activity of target biomolecules.

Several compounds share structural similarities with 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid:

  • 4-[3-[4-[3,5-bis(4-carboxyphenyl)phenyl]naphthalen-1-yl]-5-(4-carboxyphenyl)phenyl]benzoic acid
    • Molecular Formula: C27H18O6C_{27}H_{18}O_6
    • Notable for its simpler structure compared to the target compound but retains similar functional groups.
  • 3-[3,5-Bis(4-carboxyphenyl)phenyl]benzoic acid
    • Molecular Formula: C27H18O6C_{27}H_{18}O_6
    • Shares similar functionalities but lacks the extensive naphthalene framework .
  • 1,1,3-trimethyl-3-phenylandan-4',5-dicarboxylic acid
    • Molecular Formula: C20H20O4C_{20}H_{20}O_4
    • Features fewer carboxylic groups and a different structural arrangement .

Uniqueness

The uniqueness of 6-[3-[3,5-bis(4-carboxyphenyl)phenyl]-5-(6-carboxynaphthalen-2-yl)phenyl]naphthalene-2-carboxylic acid lies in its complex arrangement of multiple aromatic systems combined with numerous carboxylic functionalities, making it particularly suitable for applications in advanced materials and biological probes that require high specificity and reactivity.

XLogP3

10.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

734.19406791 g/mol

Monoisotopic Mass

734.19406791 g/mol

Heavy Atom Count

56

Dates

Modify: 2024-08-15

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